

# Nelonicline (ABT-126): A Technical History of Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nelonicline |           |
| Cat. No.:            | B10862307   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Nelonicline** (ABT-126) is a selective partial agonist of the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$ -nAChR) that was developed by Abbott Laboratories (now AbbVie) for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia. The rationale for its development was based on the known decline of cholinergic function in these neurodegenerative and psychiatric disorders. As an  $\alpha 7$ -nAChR agonist, **nelonicline** was designed to enhance cognitive function without the side effects associated with the overactivation of other nicotinic or muscarinic acetylcholine receptors.[1] Despite promising preclinical data and successful completion of Phase 1 trials, Phase 2b studies in both Alzheimer's disease and schizophrenia were ultimately terminated due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the discovery and development history of **nelonicline**, including its pharmacological profile, key experimental methodologies, and a summary of the clinical trial data that led to the discontinuation of its development.

# Discovery and Preclinical Development Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor



The  $\alpha7$  nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the hippocampus and cerebral cortex, brain regions critical for learning and memory.[2] Its activation leads to the influx of calcium ions, which in turn modulates the release of several neurotransmitters involved in cognitive processes. Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease, and  $\alpha7$ -nAChRs have been identified as a key target for improving cognitive deficits.[1] The development of selective  $\alpha7$ -nAChR agonists like **nelonicline** was driven by the hypothesis that they could offer a more targeted therapeutic approach with an improved side-effect profile compared to non-selective cholinergic agents.

#### In Vitro Pharmacology

**Nelonicline** was identified as a potent and selective  $\alpha$ 7-nAChR agonist. Preclinical studies characterized its binding affinity and functional activity at the receptor.

Table 1: In Vitro Pharmacological Profile of **Nelonicline** (ABT-126)

| Parameter                | Receptor             | Species  | Value                                                                  | Reference |
|--------------------------|----------------------|----------|------------------------------------------------------------------------|-----------|
| Binding Affinity<br>(Ki) | α7 nAChR             | Human    | 12.3 nM                                                                | [3]       |
| α7 nAChR                 | Human, Rat,<br>Mouse | 12-14 nM | Gault et al., 2016                                                     |           |
| 5-HT3                    | Human                | 140 nM   | Gault et al., 2016                                                     |           |
| Functional<br>Activity   | α7 nAChR             | Human    | EC50 = 2 μM;<br>74% intrinsic<br>activity relative to<br>acetylcholine | [3]       |

#### **Experimental Protocols: Preclinical Pharmacology**

- Objective: To determine the binding affinity (Ki) of nelonicline for the human α7-nAChR and other receptors.
- · Methodology:



- $\circ$  Membrane Preparation: Membranes from cells recombinantly expressing the human  $\alpha$ 7-nAChR were prepared.
- Radioligand: A specific radioligand for the α7-nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) was used.
- Assay: Membranes were incubated with the radioligand and varying concentrations of nelonicline.
- Detection: The amount of bound radioactivity was measured using a scintillation counter.
- Analysis: The Ki value was calculated from the IC50 value (the concentration of nelonicline that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation. A similar protocol was followed for the 5-HT3 receptor.
- Objective: To determine the functional activity (EC50 and intrinsic activity) of **nelonicline** at the human α7-nAChR.
- Methodology:
  - Oocyte Preparation:Xenopus laevis oocytes were injected with cRNA encoding the human α7-nAChR.
  - Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes were voltage-clamped.
  - Drug Application: Oocytes were perfused with varying concentrations of **nelonicline**.
  - Data Acquisition: The resulting ion currents were recorded.
  - Analysis: The EC50 (the concentration of **nelonicline** that produces 50% of the maximal response) and the intrinsic activity (the maximal response of **nelonicline** as a percentage of the maximal response of acetylcholine) were determined from the concentrationresponse curve.

## **Preclinical Efficacy in Animal Models**



**Nelonicline** demonstrated pro-cognitive effects in various animal models of cognitive impairment relevant to Alzheimer's disease and schizophrenia. These models included assessments of social recognition memory, memory consolidation, inhibitory avoidance, and working memory.

# Clinical Development Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy volunteers, including elderly subjects, and in patients with schizophrenia, starting in 2009.[1] These studies evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **nelonicline**. The results indicated that **nelonicline** was generally well-tolerated and had a pharmacokinetic profile suitable for once-daily dosing.

#### Phase 2 Clinical Trials in Alzheimer's Disease

Two key Phase 2b trials investigated the efficacy and safety of **nelonicline** in patients with mild-to-moderate Alzheimer's disease.

This randomized, double-blind, placebo- and active-controlled study evaluated **nelonicline** as a monotherapy.

Table 2: Design of the Phase 2b Monotherapy Trial of **Nelonicline** in Alzheimer's Disease



| Parameter              | Description                                                                                                                           |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID  | NCT01527916                                                                                                                           |
| Phase                  | 2b                                                                                                                                    |
| Number of Participants | 438                                                                                                                                   |
| Patient Population     | Mild-to-moderate Alzheimer's disease (MMSE 10-24)                                                                                     |
| Treatment Arms         | - Nelonicline 25 mg once daily- Nelonicline 50<br>mg once daily- Nelonicline 75 mg once daily-<br>Donepezil 10 mg once daily- Placebo |
| Duration               | 24 weeks                                                                                                                              |
| Primary Endpoint       | Change from baseline in the 11-item Alzheimer's Disease Assessment Scale- Cognitive subscale (ADAS-Cog) total score                   |

Results: The study failed to meet its primary endpoint. No statistically significant improvement in the ADAS-Cog total score was observed for any of the **nelonicline** doses compared to placebo at week 24.[4] The active comparator, donepezil, did show a statistically significant improvement, validating the trial design.

Table 3: Change from Baseline in ADAS-Cog Total Score at Week 24 (Monotherapy Trial)

| Treatment Group   | LS Mean Change from<br>Baseline (SE) | p-value vs. Placebo |
|-------------------|--------------------------------------|---------------------|
| Nelonicline 25 mg | -0.47 (0.94)                         | 0.309               |
| Nelonicline 50 mg | -0.87 (0.85)                         | 0.153               |
| Nelonicline 75 mg | -1.08 (0.94)                         | 0.127               |
| Donepezil 10 mg   | -2.29 (0.95)                         | 0.008               |
| Placebo           | -                                    | -                   |



This randomized, double-blind, placebo-controlled study assessed **nelonicline** as an add-on therapy to stable doses of acetylcholinesterase inhibitors (AChEIs).

Table 4: Design of the Phase 2b Add-on Therapy Trial of Nelonicline in Alzheimer's Disease

| Parameter              | Description                                                           |
|------------------------|-----------------------------------------------------------------------|
| ClinicalTrials.gov ID  | NCT01533696                                                           |
| Phase                  | 2b                                                                    |
| Number of Participants | ~400                                                                  |
| Patient Population     | Mild-to-moderate Alzheimer's disease on stable<br>AChEI therapy       |
| Treatment Arms         | - Nelonicline 25 mg once daily- Nelonicline 75 mg once daily- Placebo |
| Duration               | 24 weeks                                                              |
| Primary Endpoint       | Change from baseline in the 11-item ADAS-Cog total score              |

Results: This trial also did not meet its primary endpoint. Neither the 25 mg nor the 75 mg dose of **nelonicline** showed a significant improvement in the ADAS-Cog total score compared to placebo at 24 weeks.[5]

#### Phase 2 Clinical Trials in Schizophrenia

**Nelonicline** was also investigated for the treatment of cognitive impairment associated with schizophrenia.

A Phase 2b study evaluated different doses of **nelonicline** in clinically stable, non-smoking patients with schizophrenia.

Table 5: Design of the Phase 2b Trial of Nelonicline in Non-Smoking Schizophrenia Patients



| Parameter              | Description                                                                                                      |
|------------------------|------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID  | NCT01655680                                                                                                      |
| Phase                  | 2b                                                                                                               |
| Number of Participants | 432                                                                                                              |
| Patient Population     | Clinically stable, non-smoking adults with schizophrenia                                                         |
| Treatment Arms         | - Nelonicline 25 mg once daily- Nelonicline 50<br>mg once daily- Nelonicline 75 mg once daily-<br>Placebo        |
| Duration               | 24 weeks                                                                                                         |
| Primary Endpoint       | Change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score |

Results: The study did not demonstrate a statistically significant difference between any of the **nelonicline** doses and placebo on the primary endpoint.[6]

A separate Phase 2b study was conducted in smoking patients with schizophrenia.

Table 6: Design of the Phase 2b Trial of Nelonicline in Smoking Schizophrenia Patients



| Parameter              | Description                                                           |
|------------------------|-----------------------------------------------------------------------|
| ClinicalTrials.gov ID  | NCT01678755                                                           |
| Phase                  | 2b                                                                    |
| Number of Participants | 157                                                                   |
| Patient Population     | Clinically stable, smoking adults with schizophrenia                  |
| Treatment Arms         | - Nelonicline 25 mg once daily- Nelonicline 75 mg once daily- Placebo |
| Duration               | 12 weeks                                                              |
| Primary Endpoint       | Change from baseline on the MCCB neurocognitive composite score       |

Results: Similar to the study in non-smokers, this trial failed to show a significant procognitive effect of **nelonicline** compared to placebo.

#### **Safety and Tolerability**

Across the Phase 2 trials, **nelonicline** was generally well-tolerated. The most commonly reported adverse events were mild and included constipation, diarrhea, headache, agitation, and falls.[1][7]

## Signaling Pathways and Experimental Workflows Nelonicline's Mechanism of Action





Click to download full resolution via product page

Caption: Simplified signaling pathway of **Nelonicline** at the  $\alpha$ 7-nAChR.

### **Clinical Trial Workflow**





Click to download full resolution via product page

Caption: General workflow for **Nelonicline**'s Phase 2 clinical trials.



#### **Conclusion and Future Directions**

The development of **nelonicline** represents a significant effort to target the  $\alpha$ 7-nAChR for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. While the compound demonstrated a favorable safety profile, it ultimately failed to show efficacy in well-controlled Phase 2b clinical trials, leading to the cessation of its development for these indications. The discrepancy between promising preclinical results and the lack of clinical efficacy highlights the challenges of translating findings from animal models of cognitive impairment to complex human neurodegenerative and psychiatric disorders. Future research in this area may focus on developing more predictive preclinical models, exploring different patient populations, or investigating novel  $\alpha$ 7-nAChR modulators with different pharmacological properties, such as positive allosteric modulators. The story of **nelonicline** serves as a valuable case study for drug development in the challenging landscape of cognitive disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nelonicline | ALZFORUM [alzforum.org]
- 2. mdlinx.com [mdlinx.com]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized doubleblind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Healthy Adolescent Performance on the MATRICS Cognitive Consensus Battery (MCCB): Developmental Data from Two Samples of Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Nelonicline (ABT-126): A Technical History of Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862307#nelonicline-discovery-and-developmenthistory]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com